5-Amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide is a chemical compound that belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse functional groups, including an amino group, a hydroxy group, and a carboximidamide moiety, which contribute to its unique chemical properties and potential biological activities.
The compound can be synthesized through various methods, including cyclization reactions and condensation processes involving hydrazine derivatives and suitable electrophiles. It has been studied for its pharmacological properties and applications in medicinal chemistry.
5-Amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also categorized as an amino acid derivative because of the amino group present in its structure.
The synthesis of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide typically involves the following steps:
One efficient method for synthesizing this compound involves using aminoguanidine hydrochloride in combination with phenolic chalcones under sonochemical conditions. This approach has been shown to yield high amounts of product with minimal purification steps required post-reaction .
The molecular formula of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide is , with a molecular weight of approximately 206.20 g/mol. The structure features:
The InChI key for this compound is XECOTZZVUWXPCZ-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=CN(N=C1C(=NO)N)C2=CC=CC=C2F
. This structural information aids in identifying the compound in databases and facilitates further computational studies.
5-Amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide can undergo several types of chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution. Reaction conditions are typically optimized for temperature and pressure to maximize yield and selectivity .
The mechanism of action for 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may function as an enzyme inhibitor, modulating metabolic pathways and influencing cellular processes. For instance, it has been reported to inhibit certain kinases involved in signaling pathways, leading to potential therapeutic effects .
The physical properties of 5-amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₆O |
Molecular Weight | 206.20 g/mol |
Solubility | Not readily available |
These properties are crucial for understanding the compound's behavior in different environments and its potential applications .
5-Amino-1-(2-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide has several scientific applications:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5